6-Nitropiperidin-2-one
Description
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6-nitropiperidin-2-one |
InChI |
InChI=1S/C5H8N2O3/c8-5-3-1-2-4(6-5)7(9)10/h4H,1-3H2,(H,6,8) |
InChI Key |
DXISGPPDDFQCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The 4CR proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. Nitrostyrenes act as nitroalkene precursors, while dimethyl malonate contributes to ring formation. Computational studies using density functional theory (DFT) at the B3LYP/6-31++G** level have shown that the stability of σ-complex intermediates dictates regioselectivity. For instance, protonation or protection of the piperidinone nitrogen alters electron density distribution, potentially favoring nitration at the 6-position.
| Parameter | Conditions |
|---|---|
| Reactants | Nitrostyrene, aldehyde, malonate, formamide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Reflux (100–120°C) |
| Yield | 60–75% (reported for 5-nitro analogs) |
Direct Electrophilic Nitration
Electrophilic nitration of piperidin-2-one derivatives offers a straightforward route to 6-nitropiperidin-2-one, though regioselectivity remains a key challenge. Nitrating agents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generate the nitronium ion (NO₂⁺), which reacts with the aromatic ring.
Regioselective Control via Protecting Groups
In tetrahydroquinoline systems, N-protection with acetyl or tosyl groups directs nitration to the 6-position by deactivating the ring at specific sites. Similarly, protonating the piperidinone nitrogen in strongly acidic media could enhance electrophilic attack at the 6-position due to resonance effects. For example, nitration of 4,6-dimethylpyridin-2-one under HNO₃/H₂SO₄ conditions yields 4,6-dimethyl-5-nitropyridin-2-one, suggesting that steric and electronic factors influence positional selectivity.
Computational Insights
DFT calculations on σ-complex stability reveal that nitration at the 6-position is favored in N-protonated piperidin-2-one due to reduced steric hindrance and enhanced charge delocalization. These findings align with experimental observations in tetrahydroquinoline nitration, where the 6-nitro isomer predominates in acidic conditions.
| Nitration System | Conditions | Regioselectivity |
|---|---|---|
| Piperidin-2-one (protonated) | HNO₃/H₂SO₄, 0–5°C | Predicted 6-nitro dominance |
| N-Acetylpiperidin-2-one | HNO₃/Ac₂O, 25°C | Moderate 6-nitro yield |
Cyclization of Nitro-Containing Precursors
Cyclization strategies exploit nitro-substituted linear precursors to form the piperidin-2-one ring. For instance, the reaction of acetylacetone with nitroacetamide yields 4,6-dimethyl-3-nitropyridin-2-one, demonstrating the feasibility of nitro group incorporation during cyclization. Adapting this approach, nitroketones or nitroesters could undergo intramolecular amidation to form 6-nitropiperidin-2-one.
Synthetic Protocol
A representative method involves:
- Condensation of nitroacetic acid derivatives with diamines or amino alcohols.
- Acid- or base-catalyzed cyclization to form the lactam ring.
Key challenges include controlling stereochemistry and avoiding over-nitration.
Functional Group Interconversion
Functional group transformations provide alternative pathways to 6-nitropiperidin-2-one. For example, nucleophilic aromatic substitution (SNAr) of 6-bromopiperidin-2-one with silver nitrate (AgNO₃) in polar aprotic solvents could introduce the nitro group. However, SNAr typically requires activating groups (e.g., electron-withdrawing substituents), which may necessitate additional synthetic steps.
Halogen-to-Nitro Conversion
While 6-bromo-3-nitropyridin-2-ol undergoes substitution reactions, analogous chemistry in piperidin-2-one systems remains underexplored. Preliminary studies suggest that copper-catalyzed coupling reactions or photochemical activation might facilitate bromide-to-nitrate exchange.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Four-Component Reaction | High atom economy, modularity | Limited regioselectivity data |
| Direct Nitration | Simplicity, scalability | Requires stringent regiocontrol |
| Cyclization | Precise nitro positioning | Multi-step synthesis |
| Functional Group Exchange | Flexibility in precursor design | Low yields in non-activated systems |
Chemical Reactions Analysis
Types of Reactions: 6-Nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
6-Nitropiperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitropiperidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily discusses 6-Amino-5-nitropyridin-2-one (CAS: 211555-30-5), a structurally distinct compound with a pyridine core. While the user requested a comparison with analogs of 6-Nitropiperidin-2-one, the available data focus on nitro-substituted heterocycles, which can still provide indirect insights. Below is a comparative analysis based on structural and functional analogs:
Table 1: Key Properties of Nitro-Substituted Heterocycles
Key Differences:
Reactivity: 6-Amino-5-nitropyridin-2-one exhibits dual functional groups (amine and nitro), making it reactive toward electrophilic and nucleophilic agents. In contrast, 6-Nitropiperidin-2-one lacks an amine group, likely reducing its susceptibility to nucleophilic attack . Both compounds are incompatible with strong oxidizing/reducing agents, but the pyridine derivative (6-Amino-5-nitropyridin-2-one) is explicitly noted to avoid exposure to acids/alkalis .
However, decomposition under fire may release toxic fumes . No toxicity data are available for 6-Nitropiperidin-2-one or other analogs like 6-Nitroquinoline.
Applications: 6-Amino-5-nitropyridin-2-one is labeled as a "laboratory chemical" for research use, suggesting roles in medicinal chemistry or drug discovery . Piperidine derivatives like 6-Nitropiperidin-2-one are often intermediates in alkaloid synthesis, but this remains speculative due to absent evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
